molecular formula C7H6F3NO B13892289 2,3,5-Trifluoro-6-methoxyaniline CAS No. 1806587-67-6

2,3,5-Trifluoro-6-methoxyaniline

Cat. No.: B13892289
CAS No.: 1806587-67-6
M. Wt: 177.12 g/mol
InChI Key: NLFLNXSTRWTRRP-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-6-methoxyaniline is an aromatic amine with the molecular formula C7H6F3NO This compound is characterized by the presence of three fluorine atoms and a methoxy group attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-6-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 2,3,5-trifluoronitrobenzene, followed by reduction of the nitro group to an amino group. This process typically involves the following steps:

    Nucleophilic Substitution: Reacting 2,3,5-trifluoronitrobenzene with methanol in the presence of a base to introduce the methoxy group.

    Reduction: Reducing the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-6-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5-Trifluoro-6-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-6-methoxyaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

2,3,5-Trifluoro-6-methoxyaniline can be compared with other fluorinated anilines, such as:

    2,3,4-Trifluoroaniline: Lacks the methoxy group, which can affect its chemical and biological properties.

    2,3,5-Trifluoroaniline: Similar structure but without the methoxy group, leading to differences in reactivity and applications.

    2,3,5-Trifluoro-4-methoxyaniline: The position of the methoxy group can influence the compound’s properties and reactivity.

The unique combination of fluorine atoms and a methoxy group in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

1806587-67-6

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

2,3,5-trifluoro-6-methoxyaniline

InChI

InChI=1S/C7H6F3NO/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,11H2,1H3

InChI Key

NLFLNXSTRWTRRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1F)F)F)N

Origin of Product

United States

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